N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
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Overview
Description
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring, a chlorobenzoyl group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorobenzoylpiperazine. This intermediate is then reacted with N-(4-methoxyphenyl)oxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound shares a similar structure but differs in the position of the methoxy group and the presence of a benzamide group.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another related compound with a piperazine ring and chlorobenzoyl group, but with additional functional groups and a different core structure.
Uniqueness
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-31-17-8-6-16(7-9-17)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)22(30)18-4-2-3-5-19(18)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRZXJNZUYMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387188 |
Source
|
Record name | N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-14-3 |
Source
|
Record name | N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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